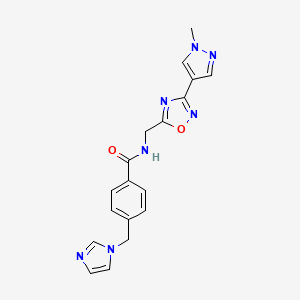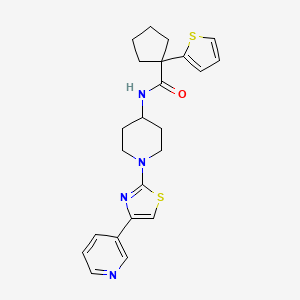
(S)-N-(2-Methylpropyl)piperidin-3-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methylpropyl)piperidin-3-amine” is a chemical compound with the molecular formula C9H20N2 . It’s closely related to “(S)-3-Aminopiperidine dihydrochloride” which has the molecular formula C5H14Cl2N2 .
Synthesis Analysis
There is a related compound “®-3-(Boc-amino)piperidine” available for purchase, which suggests that it might be used as a starting material or intermediate in the synthesis of similar compounds .Physical And Chemical Properties Analysis
“1-(2-Methylpropyl)piperidin-3-amine” has a predicted boiling point of 183.3±8.0 °C and a predicted density of 0.887±0.06 g/cm3 . “(S)-3-Aminopiperidine dihydrochloride” is an off-white crystalline solid with a melting point of 190-195 °C .Aplicaciones Científicas De Investigación
Synthesis Methods and Reactivity
- Novel Synthesis Approaches: Research has developed new methods for synthesizing α- and β-substituted N-heterocycles, including piperidines, through processes like hydroaminoalkylation catalyzed by tantalum, demonstrating atom-economic reactions with excellent regio- and diastereoselectivity (Payne et al., 2013).
- Chemical Reactivity and Transformation: Studies have investigated the reactivity of various piperidine derivatives, showcasing their potential as substrates for further chemical modifications and syntheses, such as the efficient reduction into novel beta,beta,gamma-trichloroamines and transformations into 2-(chloromethyl)aziridines (D’hooghe et al., 2008).
Conformational Analysis and Structure
- Conformational Studies: Detailed conformational analyses have been conducted on piperidine derivatives, providing insights into their structural dynamics and stability, which is crucial for understanding their chemical behavior and interaction potential (Ribet et al., 2005).
- Crystal Structure Elucidation: The crystal structures of certain piperidine derivatives have been determined, offering valuable information on their molecular configurations and how these structures influence their physical properties and reactivity (Gholivand et al., 2005).
Biological Activities and Applications
- Biological Activity Investigations: Some studies have synthesized and tested piperidine derivatives for their biological activities, such as insecticidal properties, highlighting the potential of these compounds in developing new bioactive materials (Siddiqui et al., 2002).
- Antibacterial Activity Screening: Research on 3,5-dispirosubstituted piperidines synthesized using environmentally benign methods has shown these compounds to possess antibacterial activity, indicating their promise in antimicrobial therapy (Lohar et al., 2016).
Propiedades
IUPAC Name |
(3S)-N-(2-methylpropyl)piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBTZLXSZLVOLS-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@H]1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)
![N~1~-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2772967.png)


![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)
![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)
![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)

